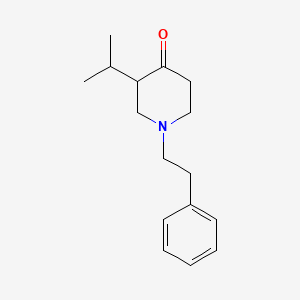
1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one typically involves the reaction of a piperidine derivative with appropriate alkylating agents. Common synthetic routes may include:
Alkylation: Using 2-phenylethyl bromide and isopropyl bromide in the presence of a base such as sodium hydride.
Cyclization: Formation of the piperidinone ring through intramolecular cyclization reactions.
Industrial Production Methods
Industrial production methods may involve large-scale alkylation and cyclization processes, optimized for yield and purity. Catalysts and solvents are chosen to enhance reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Employing hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Utilizing halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its effects on biological systems.
Medicine: Potential use in the development of pharmaceuticals.
Industry: Applications in the production of fine chemicals and materials.
作用机制
The mechanism of action of 1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 1-(2-Phenylethyl)piperidin-4-one
- 3-(propan-2-yl)piperidin-4-one
- 1-(2-Phenylethyl)-3-methylpiperidin-4-one
Uniqueness
1-(2-Phenylethyl)-3-(propan-2-yl)piperidin-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
93147-94-5 |
|---|---|
分子式 |
C16H23NO |
分子量 |
245.36 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)-3-propan-2-ylpiperidin-4-one |
InChI |
InChI=1S/C16H23NO/c1-13(2)15-12-17(11-9-16(15)18)10-8-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3 |
InChI 键 |
BUMUOGMWJWCKSJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CN(CCC1=O)CCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(Dimethylamino)phenyl]-3-(piperidin-1-yl)propanamide](/img/structure/B14356099.png)
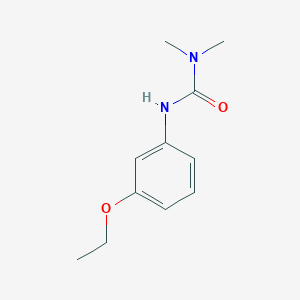
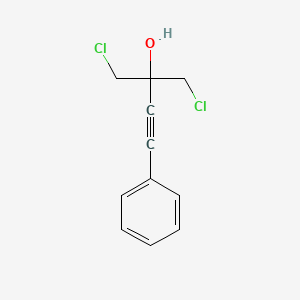
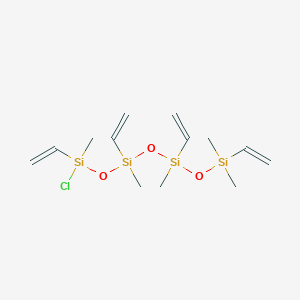
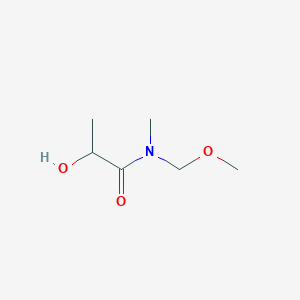
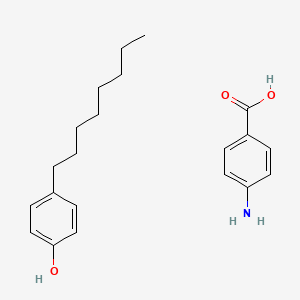
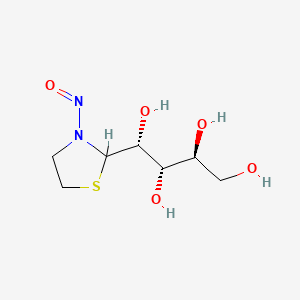
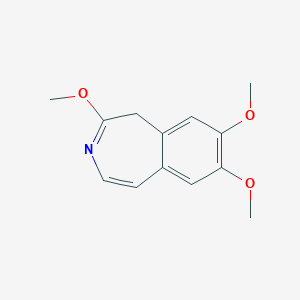

![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)

![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
